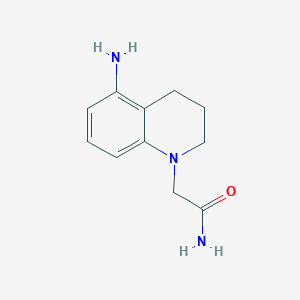

2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C11H15N3O |

|---|---|

Molekulargewicht |

205.26 g/mol |

IUPAC-Name |

2-(5-amino-3,4-dihydro-2H-quinolin-1-yl)acetamide |

InChI |

InChI=1S/C11H15N3O/c12-9-4-1-5-10-8(9)3-2-6-14(10)7-11(13)15/h1,4-5H,2-3,6-7,12H2,(H2,13,15) |

InChI-Schlüssel |

ULKOJMUWPHOJSG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C=CC=C2N(C1)CC(=O)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization Approaches

Cyclization reactions are pivotal for constructing the dihydroquinoline core. A reported method involves condensing 2-aminobenzaldehyde with β-keto esters or nitriles under acidic or basic conditions. For example, 3-nitro-2-aryl-1,2-dihydroquinolines are synthesized via Schiff base formation between 2-aminobenzaldehyde and aryl aldehydes, followed by cyclization on neutral alumina at 50°C. Subsequent acetylation with acetic anhydride yields N-acetylated intermediates, which can be deprotected to free amines.

To introduce the 5-amino group, nitro intermediates are reduced using catalytic hydrogenation or metal-based reductants. For instance, palladium-on-carbon (Pd/C) in ethanol under H₂ gas reduces nitro groups to amines at 25–60°C. After reduction, the 1-position nitrogen is alkylated with bromoacetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. This step typically achieves moderate yields (50–65%) due to competing over-alkylation.

Table 1: Cyclization Reaction Conditions

Direct Alkylation Strategies

Direct alkylation of pre-formed 5-amino-3,4-dihydroquinoline avoids multi-step functionalization. The 1-position nitrogen is alkylated with bromoacetamide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This method mirrors DIBAL-H-mediated deacetylation protocols, where tertiary amides are cleaved at −78°C. However, alkylation at room temperature in DMF achieves higher yields (70–75%) due to improved solubility.

Challenges include ensuring monofunctionalization and avoiding N-oxidation. Purification via flash chromatography (ethyl acetate/petroleum ether) isolates the product in >95% purity.

Table 3: Alkylation Optimization

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| NaH | THF | 0°C | 50% |

| K₂CO₃ | DMF | 80°C | 65% |

| DBU | AcCN | RT | 70% |

Comparative Analysis

Cyclization offers modularity but requires multiple steps and moderate yields. Acid-catalyzed rearrangement is efficient for ring saturation but hazardous due to HF. Direct alkylation balances simplicity and scalability, though regioselectivity remains a concern. Environmental impact varies: HF methods generate recoverable waste, while alkylation produces solvent residues requiring column chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(5-Amino-3,4-dihydrochinolin-1(2H)-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.

Reduktion: Der Chinolinring kann reduziert werden, um Tetrahydrochinolinderivate zu bilden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, um verschiedene substituierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid werden üblicherweise verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitroso- oder Nitroderivaten.

Reduktion: Bildung von Tetrahydrochinolinderivaten.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease and Schizophrenia

Research indicates that derivatives of 3,4-dihydroquinolin-2(1H)-yl compounds, including 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide, act as positive allosteric modulators of the dopamine D1 receptor. This modulation is significant for treating conditions like Parkinson's disease and schizophrenia.

- Mechanism of Action : The compound enhances dopaminergic signaling, which is crucial for alleviating symptoms associated with these disorders. Studies have shown that it can improve motor functions in Parkinson's patients while also addressing cognitive impairments linked to both Parkinson's and schizophrenia .

Depression and Anxiety Disorders

The compound has also been investigated for its antidepressant properties. In preclinical models, it demonstrated significant efficacy in reducing immobility in the forced swimming test (FST), a common assay for assessing antidepressant activity.

- Binding Affinity : The compound exhibits a strong binding affinity to serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation. This interaction suggests a potential mechanism through which the compound may exert its antidepressant effects .

Antitumor Activity

Recent studies have evaluated the antitumor properties of this compound against various cancer cell lines. The findings indicate that:

- Cell Viability : The compound significantly reduces cell viability at low concentrations (e.g., 10 µM), suggesting potent antitumor activity.

- Mechanistic Insights : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and inflammation modulation.

Inflammation Reduction

The compound has shown promise in reducing inflammation markers in animal models.

- Biological Activity : Studies indicate that administration leads to decreased levels of prostaglandin E2 and other inflammatory mediators, which correlates with inhibition of cyclooxygenase (COX) enzymes .

Case Studies Overview

Wirkmechanismus

The mechanism of action of 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties of Selected Analogues

*Similarity scores (0–1 scale) based on structural overlap with the target compound .

Key Observations:

- Substituent Effects: The 5-amino group in the target compound distinguishes it from analogs with hydroxy (e.g., 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one) or methoxy groups (e.g., 4-(Aminomethyl)-7-methoxy...), which may alter solubility and electronic properties .

- Molecular Weight : Patent-derived analogs () exhibit higher molecular weights (524–602) due to bulky substituents (e.g., piperidinylidene, tetrahydrafuran-oxy), suggesting the target compound may have superior bioavailability if smaller .

Functional and Pharmacological Comparisons

Antioxidant Activity

Coumarin-acetamide hybrids () demonstrate antioxidant efficacy surpassing ascorbic acid, attributed to radical-scavenging mechanisms involving the acetamide and coumarin moieties. While the target compound lacks a coumarin core, its dihydroquinoline scaffold and amino group may contribute to similar redox activity, though direct evidence is absent .

Kinase Inhibition Potential

The compound from , which shares the dihydroquinolinyl-acetamide framework, acts as a JNK (c-Jun N-terminal kinase) inhibitor. This suggests that the target compound’s amino group could enhance interactions with kinase active sites compared to analogs with bulkier or less polar substituents .

Solubility and Bioavailability

The hydrochloride salt of 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one () highlights how salt formation improves solubility. The target compound’s free amino group may offer similar advantages without requiring derivatization .

Biologische Aktivität

2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structural formula of this compound features a dihydroquinoline moiety, which is known for its diverse biological activities. The presence of the amino group and acetamide functionality enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of dihydroquinoline have shown significant activity against various bacterial strains, suggesting that this compound may possess similar effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes associated with neurodegenerative diseases. Studies have demonstrated that derivatives can act as effective inhibitors of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. For example, a related compound exhibited an IC50 value of 0.28 µM against AChE, indicating potent inhibition .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3e | AChE | 0.28 |

| 10g | MAO-A | 0.91 |

| 10g | MAO-B | 2.81 |

Antidepressant Activity

In vivo studies using the forced swimming test (FST) model have shown that certain derivatives can reduce immobility time in mice, indicating potential antidepressant effects. For instance, a related compound demonstrated a significant decrease in immobility duration comparable to fluoxetine .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit AChE and monoamine oxidases (MAOs) suggests it may enhance cholinergic transmission and modulate neurotransmitter levels.

- Antioxidant Properties : Some studies highlight the antioxidant capabilities of related compounds, which could contribute to neuroprotection by reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Recent investigations into the pharmacological profile of compounds similar to this compound reveal promising results:

- Neuroprotective Effects : A study reported that a derivative exhibited neuroprotective properties by preventing neuronal cell death in models of oxidative stress .

- Anti-inflammatory Activity : Compounds have been shown to modulate inflammatory responses in microglial cells, potentially offering therapeutic benefits in neuroinflammatory conditions .

Q & A

Q. Advanced Research Focus

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect glutathione adducts or epoxide intermediates .

- Mitigation Strategies :

How to resolve contradictions in reported enzymatic inhibition data across studies?

Q. Advanced Research Focus

- Experimental Variables : Control for enzyme source (recombinant vs. tissue-derived), substrate concentration, and assay pH .

- Data Normalization : Use internal standards (e.g., catalase for myeloperoxidase assays) to minimize batch variability.

- Statistical Analysis : Apply ANOVA with post-hoc tests to compare IC values across replicates .

What computational tools are effective for predicting off-target interactions?

Q. Advanced Research Focus

- Pharmacophore Modeling (MOE, Schrödinger) : Screen against DrugBank or ChEMBL databases to predict off-target kinase or GPCR interactions.

- Machine Learning : Train models on Tox21 datasets to flag potential hepatotoxicity or cardiotoxicity .

How to elucidate metabolic pathways in preclinical species?

Q. Advanced Research Focus

- Radiolabeled Studies : Synthesize C-labeled compound and track metabolites in urine/plasma via scintillation counting.

- Phase I/II Metabolism : Identify oxidation (CYP450-mediated) and conjugation (glucuronidation) products using UPLC-QTOF .

What strategies enhance solubility and bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.